5-(chloromethyl)-2-(difluoromethyl)-1,3-thiazole
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Overview
Description
5-(chloromethyl)-2-(difluoromethyl)-1,3-thiazole is a heterocyclic compound containing both chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-2-(difluoromethyl)-1,3-thiazole typically involves the introduction of chloromethyl and difluoromethyl groups into a thiazole ring. One common method involves the reaction of 2-(difluoromethyl)-1,3-thiazole with chloromethylating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the chloromethylation process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as flow reactors allows for better control over reaction parameters, leading to more efficient production .
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-2-(difluoromethyl)-1,3-thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of different fluorinated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can lead to the formation of aminomethyl derivatives, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
5-(chloromethyl)-2-(difluoromethyl)-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-2-(difluoromethyl)-1,3-thiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the difluoromethyl group can enhance the compound’s stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-(chloromethyl)-2-(trifluoromethyl)-1,3-thiazole: Similar structure but with an additional fluorine atom.
5-(bromomethyl)-2-(difluoromethyl)-1,3-thiazole: Similar structure but with a bromine atom instead of chlorine.
5-(chloromethyl)-2-(fluoromethyl)-1,3-thiazole: Similar structure but with one fluorine atom instead of two.
Uniqueness
5-(chloromethyl)-2-(difluoromethyl)-1,3-thiazole is unique due to the presence of both chloromethyl and difluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
2703780-27-0 |
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Molecular Formula |
C5H4ClF2NS |
Molecular Weight |
183.61 g/mol |
IUPAC Name |
5-(chloromethyl)-2-(difluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C5H4ClF2NS/c6-1-3-2-9-5(10-3)4(7)8/h2,4H,1H2 |
InChI Key |
LEXQNQJPYQYNBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)C(F)F)CCl |
Purity |
95 |
Origin of Product |
United States |
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